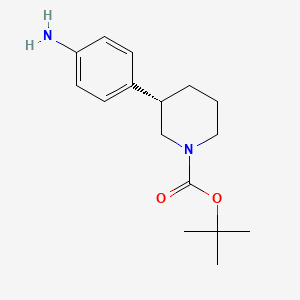

(S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate

Übersicht

Beschreibung

“(S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate” is a compound with the CAS Number: 1171197-20-8 . It is used in pharmaceutical testing .

Synthesis Analysis

The synthesis of this compound involves several steps . The process includes reactions with ammonia in methanol, dichloromethane, and water at 0℃ for about 1.17 hours . The compound can also be synthesized through a multi-step reaction involving tert-butyl methyl ether, sodium azide, N,N-dimethyl-formamide, ammonia, methanol, and hydrogen chloride .Molecular Structure Analysis

The molecular formula of the compound is C16H24N2O2 . The InChI Code is 1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-4-5-13(11-18)12-6-8-14(17)9-7-12/h6-9,13H,4-5,10-11,17H2,1-3H3/t13-/m1/s1 .Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, it has been used in reactions with ammonia in methanol, dichloromethane, and water at 0℃ . It has also been used in multi-step reactions involving tert-butyl methyl ether, sodium azide, N,N-dimethyl-formamide, ammonia, methanol, and hydrogen chloride .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 276.38 . The storage temperature is 2-8°C in a dark place and inert atmosphere . The boiling point is predicted to be 412.7±45.0 °C .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

(S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate serves as an important intermediate in the synthesis of various chemically active compounds. For instance, it has been utilized in the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common 4,6-dioxopiperidinecarboxylate precursor, demonstrating its versatility as a building block for complex molecular structures (Marin et al., 2004). This synthesis process showcases the compound's role in producing cis-4-hydroxy delta-lactams with high yield and stereoselectivity, underlying its significance in stereochemical manipulations in organic synthesis.

Crystallographic and Biological Evaluations

The compound has also been explored for its crystallographic properties and potential biological applications. Sanjeevarayappa et al. (2015) characterized a structurally related compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, through spectroscopic evidence and X-ray diffraction, illustrating the structural elucidation capabilities of derivatives of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate. This work further extended to evaluate its in vitro antibacterial and anthelmintic activities, highlighting the bioactive potential of compounds synthesized from this intermediate (Sanjeevarayappa et al., 2015).

Intermediate for Anticancer Drugs

Moreover, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, has been identified as an essential intermediate for small molecule anticancer drugs. A high-yield synthetic method for this compound emphasizes the critical role of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate derivatives in the development of therapeutic agents, especially in targeting the PI3K/AKT/mTOR pathway in cancer treatment (Zhang et al., 2018).

Role in Chemical Synthesis

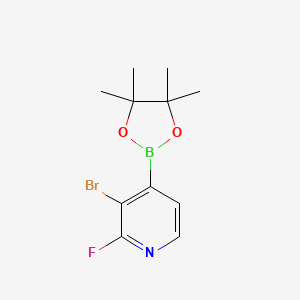

The synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate showcases another application, indicating its importance in synthesizing intermediates for biologically active compounds like crizotinib. This work underlines the role of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate derivatives in medicinal chemistry and drug development processes (Kong et al., 2016).

Safety And Hazards

Eigenschaften

IUPAC Name |

tert-butyl (3S)-3-(4-aminophenyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-4-5-13(11-18)12-6-8-14(17)9-7-12/h6-9,13H,4-5,10-11,17H2,1-3H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWUANUQBXJNXGP-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1519789.png)

![8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1519799.png)

![4-[(Dimethylamino)methyl]-1-methylpiperidine dihydrochloride](/img/structure/B1519800.png)

![4-[N-t-Butyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid](/img/structure/B1519804.png)